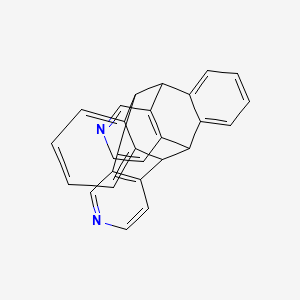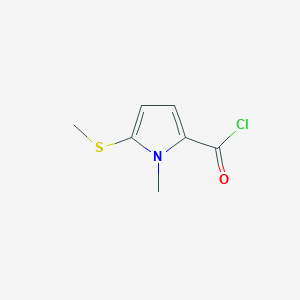
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride is an organic compound with a unique structure that includes a pyrrole ring substituted with a methyl group, a methylsulfanyl group, and a carbonyl chloride group
Métodos De Preparación
The synthesis of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrole ring, followed by the introduction of the methyl and methylsulfanyl groups. The final step involves the introduction of the carbonyl chloride group under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to maximize yield and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Análisis De Reacciones Químicas
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbonyl chloride group to a primary alcohol or other reduced forms.
Substitution: The carbonyl chloride group can be substituted with various nucleophiles, leading to the formation of amides, esters, or other derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity. The pathways involved may include enzyme inhibition, receptor modulation, or interaction with cellular components, leading to various biological effects.
Comparación Con Compuestos Similares
1-Methyl-5-(methylsulfanyl)-1H-pyrrole-2-carbonyl chloride can be compared with similar compounds, such as:
1-Methyl-5-(methylsulfanyl)-1H-pyrazole-4-carboxylic acid: This compound has a similar structure but includes a carboxylic acid group instead of a carbonyl chloride group.
1-Methyl-5-(methylsulfanyl)-1H-1,4,2-diazaphosphole: This compound features a diazaphosphole ring, offering different chemical properties and reactivity
Propiedades
Número CAS |
86187-04-4 |
|---|---|
Fórmula molecular |
C7H8ClNOS |
Peso molecular |
189.66 g/mol |
Nombre IUPAC |
1-methyl-5-methylsulfanylpyrrole-2-carbonyl chloride |
InChI |
InChI=1S/C7H8ClNOS/c1-9-5(7(8)10)3-4-6(9)11-2/h3-4H,1-2H3 |
Clave InChI |
BPTLASOWXJOYEL-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=CC=C1SC)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(Butanoylsulfanyl)ethyl]-1,3-dimethylpiperidin-1-ium iodide](/img/structure/B14427602.png)
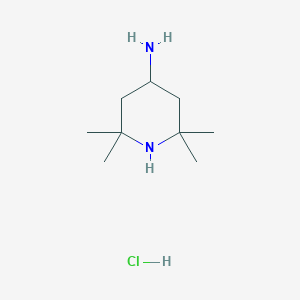
![7-Hydroxy-8-iodo-5-[(3-methylbut-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B14427618.png)
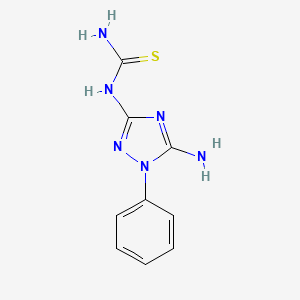
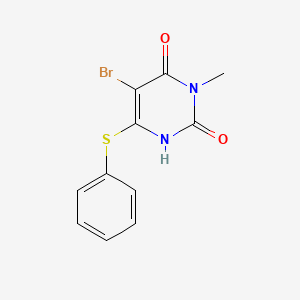
![Methyl 8-methoxy-7-methyl-3-oxo-5,6-dihydrobenzo[f]chromene-2-carboxylate](/img/structure/B14427626.png)
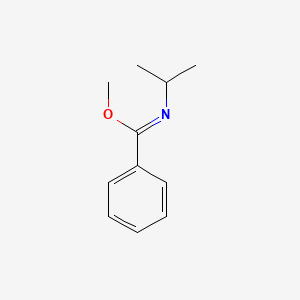
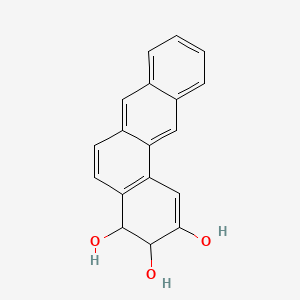
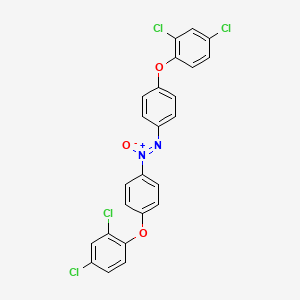
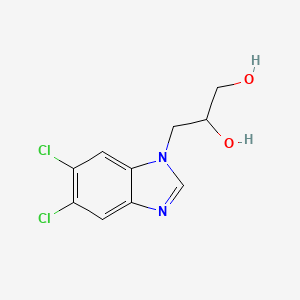
![[(2R,5R)-5-methyloxan-2-yl]methanol](/img/structure/B14427671.png)


